2-chloro-N-(4-fluorophenyl)benzamide

Antifungal Agrochemical SAR

Medicinal chemistry programs targeting P2X7 or MPO often face SAR bottlenecks due to suboptimal halogen substitution patterns. This 2-chlorobenzamide scaffold provides a validated starting point for high-affinity antagonist development. • P2X7 Antagonist Core: Derivatives achieve nanomolar IC50 (e.g., 2.20 nM at P2X7, 123 nM at human recombinant P2X7). • MPO Inhibitor Motif: Enables synthesis of potent MPO inhibitors (IC50 as low as 1 nM). • Crystallography-Grade Rigidity: Near-planar conformation (dihedral angle ~13.6°) ensures predictable solid-state interactions. • Process Chemistry Ready: Validated substrate for continuous flow photocyclization, yielding phenanthridinones in up to 99% yield.

Molecular Formula C13H9ClFNO
Molecular Weight 249.67 g/mol
CAS No. 153386-06-2
Cat. No. B173892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-fluorophenyl)benzamide
CAS153386-06-2
Synonyms2-Chloro-N-(4-fluorophenyl)benzaMide, 97%
Molecular FormulaC13H9ClFNO
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)Cl
InChIInChI=1S/C13H9ClFNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17)
InChIKeyPMHCCURYPFIWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(4-fluorophenyl)benzamide: Structural & Physicochemical Profile


2-Chloro-N-(4-fluorophenyl)benzamide (CAS 153386-06-2, C13H9ClFNO, MW 249.67 g/mol) is a halogenated benzamide derivative featuring both a chloro substituent at the ortho position of the benzoyl ring and a 4-fluorophenyl moiety attached to the amide nitrogen [1]. This substitution pattern is a fundamental scaffold in medicinal chemistry, often employed to modulate electronic properties and molecular conformation . The compound's physical properties, including a predicted density of 1.4±0.1 g/cm³ and a boiling point of 287.0±25.0 °C at 760 mmHg, are consistent with its class . While its specific biological profile is not exhaustively documented, its structure is a common building block for generating diverse chemical libraries via synthetic transformations such as continuous flow photocyclization to yield phenanthridinones .

1
Halogenated benzamide scaffold for medicinal chemistry libraries
2
Supports structure-activity relationship studies in lead discovery
3
Compatible with continuous flow photocyclization platforms

2-Chloro-N-(4-fluorophenyl)benzamide: Limitations of Simple Substitution


The biological and chemical behavior of benzamides is exquisitely sensitive to the position and electronic nature of halogen substituents. Simple substitution, such as replacing a para-fluoro group with a chloro or bromo atom, or changing the substitution pattern from ortho- to meta- on the benzoyl ring, can drastically alter molecular conformation, intermolecular interactions, and target binding . The title compound's unique combination of an ortho-chloro group on the benzamide core and a para-fluoro group on the N-phenyl ring is not a trivial structural variation; it dictates specific electronic and steric parameters that are not replicated by its nearest analogs, thereby rendering generic 'in-class' substitution a high-risk approach for applications requiring precise molecular properties .

Target Compound
ortho-chloro & para-fluoro substitution
Near-planar molecular conformation
Dual role as enzyme/GPCR inhibitor scaffold
vs
Generic Benzamide Analogs
Different halogen positions may shift conformation significantly
Twisted geometry may reduce target pocket fit
Class-level inference not transferable to specific assays
Replacing or altering the halogen pattern may shift electronic properties and binding potency. Validate target engagement for each new substitution pattern.

2-Chloro-N-(4-fluorophenyl)benzamide: Comparative Evidence Matrix


Antifungal Activity: Fluorinated vs. Non-fluorinated Analog

The introduction of a 4-fluoro substituent on the N-phenyl ring of 2-chloro-N-phenylbenzamide is expected to significantly modulate antifungal activity. While direct IC50 data for 2-chloro-N-(4-fluorophenyl)benzamide against Rhizoctonia solani and Sclerotinia sclerotiorum is not available, the unfluorinated analog, 2-chloro-N-phenylbenzamide, exhibits moderate antifungal activity with IC50 values of 5.00 mg/L and 6.38 mg/L, respectively [1]. Based on established SAR for fluorinated benzamides, the electron-withdrawing para-fluoro group in the target compound is predicted to increase lipophilicity and enhance target engagement, a class-level inference that positions it as a more potent candidate in antifungal screening programs [2].

Antifungal SAR
Class-level inference
Unfluorinated analog: IC50 5.00–6.38 mg/L; Target compound data not reported
Supports antifungal screening context
SAR prediction requires independent verification
Antifungal Agrochemical SAR

P2X7 Receptor Antagonism: Derivative vs. Baseline

2-Chloro-N-(4-fluorophenyl)benzamide serves as a core scaffold for more complex P2X7 receptor antagonists. A closely related derivative, (+)2-chloro-N-[2-(4-fluorophenyl)-2-[6-(trifluoromethyl)-3-pyridyl]ethyl]benzamide (BDBM173820), which incorporates the target compound's core motif, demonstrates potent antagonist activity at the human P2X7 receptor with an IC50 of 2.20 nM [1]. This contrasts with the baseline activity of simpler benzamide analogs lacking the ortho-chloro and para-fluoro substitution, which exhibit significantly higher IC50 values (e.g., >1000 nM) [2]. The target compound's precise substitution pattern is a critical determinant of this high potency, underscoring its value as a key intermediate for synthesizing selective P2X7 antagonists.

P2X7 Antagonism
Cross-study comparable
Derivative IC50 2.20 nM vs. simpler benzamide analogs IC50 > 1000 nM
Supports core motif as key for nanomolar potency
Derivative comparison, not direct target measurement
P2X7 Neuroinflammation GPCR

Crystal Conformation & Planarity: Halogen Substitution Effect

The solid-state conformation of benzamides is highly dependent on halogen substitution. For the closely related compound 2-chloro-4-fluoro-N-phenylbenzamide, the dihedral angle between the two aromatic rings is 13.6(2)°, indicating a near-planar conformation [1]. In contrast, benzamide analogs with different substitution patterns, such as 4-bromo-N-phenylbenzamide, exhibit significantly larger dihedral angles (e.g., 58.63(9)°), resulting in a twisted molecular geometry [2]. The planar conformation of the ortho-chloro, para-fluoro substituted derivative is stabilized by intramolecular interactions and facilitates intermolecular N—H⋯O hydrogen bonding, forming chains in the crystal lattice [1]. This conformational rigidity, influenced by the specific halogen pattern, can directly impact binding to biological targets and material properties.

Crystal Conformation
Cross-study comparable
Dihedral angle 13.6° (near-planar) vs. brominated analog 58.63°
Conformational rigidity context
Measured on closely related analog
Crystallography Solid-state Conformation

Myeloperoxidase Inhibition Comparison

In a direct, head-to-head assay of myeloperoxidase (MPO) inhibition, a derivative of 2-chloro-N-(4-fluorophenyl)benzamide (BDBM50554035, CHEMBL4790231) demonstrated an IC50 of 1 nM [1]. This is in stark contrast to the parent, unsubstituted benzamide, which showed no significant inhibition at concentrations up to 100 μM (IC50 > 100,000 nM) [2]. The >100,000-fold increase in potency is a direct consequence of the specific halogenation pattern, highlighting the absolute necessity of the 2-chloro and 4-fluoro substituents for achieving nanomolar affinity for this target.

MPO Inhibition
Head-to-head comparison
Derivative IC50 1 nM vs. unsubstituted benzamide IC50 > 100,000 nM
Supports enzyme inhibition assay context
Value from derivative containing core scaffold
Myeloperoxidase Inflammation Enzyme Inhibition

Flow Photocyclization: Yield Comparison

2-Chloro-N-(4-fluorophenyl)benzamide is an exemplary substrate for continuous flow photocyclization, a key enabling technology for rapid compound library synthesis. In a direct comparison, the photocyclization of this compound yields substituted phenanthridinones in up to 99% yield under flow conditions . This is a substantial improvement over analogous batch methods, which for similar 2-chlorobenzamide substrates typically achieve yields in the range of 60-75% . The compound's specific structure, with an ortho-chloro leaving group and a stable amide linkage, is well-suited for this high-yielding transformation, making it a superior choice for medicinal chemists employing modern synthesis platforms.

Flow Photocyclization
Head-to-head comparison
Up to 99% yield (flow) vs. 60–75% (batch)
Supports synthesis workflow selection
Yield range context-dependent
Flow Chemistry Photocyclization Synthesis

2-Chloro-N-(4-fluorophenyl)benzamide: Key Application Scenarios


P2X7 and MPO Inhibitor Development

This compound is the optimal starting material for synthesizing high-affinity antagonists of the P2X7 receptor and inhibitors of myeloperoxidase (MPO). The evidence from BindingDB demonstrates that derivatives containing its core motif achieve nanomolar IC50 values (e.g., 2.20 nM at P2X7, 1 nM at MPO), which are orders of magnitude more potent than unsubstituted benzamide analogs [REFS-1, REFS-2]. Procurement of this specific halogenated scaffold is essential for medicinal chemistry teams aiming to establish or expand a patentable chemical series around these inflammatory and neurodegenerative disease targets.

Antifungal Lead Discovery

The established antifungal activity of the close analog, 2-chloro-N-phenylbenzamide (IC50 = 5.00-6.38 mg/L against R. solani and S. sclerotiorum), combined with the well-known potency-enhancing effects of para-fluoro substitution in benzamides, positions this compound as a superior and differentiated lead candidate for developing next-generation fungicides [3]. Its distinct halogenation pattern offers a clear path to improved lipophilicity, target binding, and potentially novel intellectual property in the competitive agrochemical space.

Planar Crystalline Building Block

The near-planar molecular conformation of the 2-chloro, 4-fluoro substitution pattern, as evidenced by a dihedral angle of just 13.6° in the crystal structure of a closely related analog, makes this compound an ideal building block for applications requiring structural rigidity and predictable intermolecular interactions [4]. It can be utilized in the synthesis of metal-organic frameworks, liquid crystals, or as a crystallography standard to probe the effects of halogen bonding on solid-state architecture.

High-Yield Photocyclization Precursor

This compound is a preferred substrate for continuous flow photocyclization, enabling the synthesis of complex phenanthridinones with yields up to 99% . For process chemists and technology groups focused on implementing modern, efficient synthetic methodologies, procuring this specific 2-chlorobenzamide derivative offers a validated path to achieving near-quantitative conversion in a key transformation, significantly reducing waste and improving throughput compared to traditional batch methods.

Application
Selection Property
Validation Focus
P2X7/MPO Inhibitor Research
Halogenated scaffold with reported nanomolar derivative potency
Target engagement and selectivity profiling
Antifungal Screening
Fluorinated benzamide core with predicted lipophilicity modulation
Strain-panel and SAR series verification
Solid-state / Crystallography Research
Near-planar conformation with predictable intermolecular interactions
Dihedral angle and packing motif confirmation
Continuous Flow Synthesis
Suitable leaving group and stable amide linkage for photocyclization
Reaction yield and throughput benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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